4-Butylaniline-d6

LC-MS Internal Standard Isotope Dilution

4-n-Butylaniline-2,3,5,6-d4,nd2 (CAS 1219794-75-8) is a hexadeuterated derivative of 4-n-butylaniline, an aromatic amine used industrially as a dye intermediate and polymer additive. It is a stable isotope-labeled internal standard specifically designed for the accurate quantification of 4-n-butylaniline in complex matrices via liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C10H15N
Molecular Weight 155.27 g/mol
Cat. No. B12403083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylaniline-d6
Molecular FormulaC10H15N
Molecular Weight155.27 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N
InChIInChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i5D,6D,7D,8D/hD2
InChIKeyOGIQUQKNJJTLSZ-JKSPZENDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-n-Butylaniline-2,3,5,6-d4,nd2: Deuterated Internal Standard for Precise LC-MS Quantification


4-n-Butylaniline-2,3,5,6-d4,nd2 (CAS 1219794-75-8) is a hexadeuterated derivative of 4-n-butylaniline, an aromatic amine used industrially as a dye intermediate and polymer additive . It is a stable isotope-labeled internal standard specifically designed for the accurate quantification of 4-n-butylaniline in complex matrices via liquid chromatography-mass spectrometry (LC-MS) . The compound features six deuterium atoms at specific ring (2,3,5,6) and amino (N,N) positions, providing a distinct mass shift (+6 Da) relative to the unlabeled analyte while preserving near-identical chemical behavior [1].

Why 4-n-Butylaniline-2,3,5,6-d4,nd2 Cannot Be Substituted by Unlabeled or Differently Labeled Analogs


In LC-MS quantification, isotopic internal standards are selected to match the analyte's chemical properties exactly except for a mass difference. Substituting unlabeled 4-n-butylaniline [1] would render co-elution indistinguishable, precluding reliable peak integration. Substituting other deuterated analogs such as 4-Butylaniline-d15 (+15 Da) or 4-Butylaniline-d9 (+9 Da) introduces different chromatographic retention, matrix effect susceptibility, and ionization efficiency due to altered physicochemical properties . Only a precisely matched deuterium labeling pattern and mass shift (+6 Da) ensures minimal isotopic interference and optimal analytical accuracy for 4-n-butylaniline quantitation .

Quantitative Differentiation of 4-n-Butylaniline-2,3,5,6-d4,nd2 vs. Analogs and Unlabeled Compound


Mass Shift (+6 Da) vs. Unlabeled 4-n-Butylaniline for LC-MS Internal Standardization

4-n-Butylaniline-2,3,5,6-d4,nd2 exhibits a +6 Da mass shift relative to unlabeled 4-n-butylaniline [1], enabling unambiguous MS/MS differentiation .

LC-MS Internal Standard Isotope Dilution

Isotopic Enrichment ≥98 atom % D: Quantitative Purity vs. Unlabeled Compound

Commercial 4-n-Butylaniline-2,3,5,6-d4,nd2 is supplied with an isotopic enrichment of ≥98 atom % D , ensuring minimal interference from unlabeled or under-labeled species.

Isotopic Purity Deuterium Enrichment Quantitative Accuracy

Deuterium Count (+6) vs. Higher Deuterated Analogs (+9, +15) for Optimized Mass Separation

The compound contains exactly 6 deuterium atoms, providing a +6 Da shift that balances chromatographic co-elution with mass separation. Higher deuteration levels, such as in 4-Butylaniline-d9 (+9 Da) or -d15 (+15 Da) , may alter retention time and ionization efficiency due to increased hydrophobic isotope effects .

Deuterium Labeling Mass Spectrometry Internal Standard Design

Molecular Weight 155.27 g/mol vs. Unlabeled 149.23 g/mol: A 4% Mass Increase

4-n-Butylaniline-2,3,5,6-d4,nd2 has a molecular weight of 155.27 g/mol, which is 6.04 g/mol (4.0%) higher than the unlabeled compound (149.23 g/mol) [1]. This mass increase is moderate compared to -d15 (164.33 g/mol, 10% increase) , minimizing deviations in physical properties like boiling point or vapor pressure.

Molecular Weight Isotope Effect Physical Properties

Regiospecific Deuteration Pattern: Ring (2,3,5,6) and Amino (N,N) vs. Other Analogs

The compound is specifically deuterated at the 2,3,5,6 ring positions and the amino group (N,N), as indicated by its systematic name [1]. In contrast, 4-Butylaniline-d9 and -d15 include alkyl chain deuteration , which can alter hydrophobicity and retention time more significantly .

Regiospecific Labeling Deuterium Placement Isotope Effects

Stated Stability: 3-Year Shelf Life Under Recommended Storage vs. Typical Reagent Stability

CDN Isotopes specifies that 4-n-Butylaniline-2,3,5,6-d4,ND2 is stable for at least three years under recommended storage conditions (room temperature, tightly closed), with re-analysis advised thereafter . Many unlabeled aniline derivatives degrade more rapidly due to oxidation or moisture sensitivity .

Stability Shelf Life Procurement

Optimal Application Scenarios for 4-n-Butylaniline-2,3,5,6-d4,nd2 in Analytical Chemistry and Industrial Hygiene


Quantification of 4-n-Butylaniline in Industrial Effluents and Workplace Air

Employ 4-n-Butylaniline-2,3,5,6-d4,nd2 as an internal standard in LC-MS/MS methods to accurately quantify 4-n-butylaniline in complex environmental matrices. Its +6 Da mass shift and ≥98 atom % D isotopic purity ensure reliable quantification even in the presence of co-extracted interferences . This application is critical for compliance monitoring of industrial discharges and occupational exposure assessments .

Metabolism and Degradation Studies of 4-n-Butylaniline-Containing Compounds

Use the deuterated analog as a tracer to investigate the metabolic fate or environmental degradation pathways of 4-n-butylaniline in biological or soil matrices. The regiospecific deuteration pattern allows for tracking without altering reaction kinetics . Its moderate mass increase minimizes isotope effects that could otherwise skew observed metabolite profiles .

Method Validation and Calibration in Bioanalytical and Environmental Laboratories

Incorporate 4-n-Butylaniline-2,3,5,6-d4,nd2 into standard operating procedures for the validation of LC-MS assays targeting aromatic amines. Its three-year shelf life and high isotopic enrichment support long-term method robustness and inter-laboratory comparability . The compound is particularly suited for laboratories requiring stable, traceable reference materials for regulatory submissions [1].

Source Apportionment and Forensic Analysis

Apply the deuterated standard in isotope dilution mass spectrometry to distinguish between different sources of 4-n-butylaniline contamination. The distinct +6 Da mass shift allows for unambiguous identification and quantification even in complex forensic samples, aiding in source tracking and litigation support .

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